(S)-propane-1,2-diol

Catalog No.
S570651
CAS No.
4254-15-3
M.F
C3H8O2
M. Wt
76.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-propane-1,2-diol

CAS Number

4254-15-3

Product Name

(S)-propane-1,2-diol

IUPAC Name

(2S)-propane-1,2-diol

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1

InChI Key

DNIAPMSPPWPWGF-VKHMYHEASA-N

SMILES

Array

Canonical SMILES

CC(CO)O

Isomeric SMILES

C[C@@H](CO)O

The exact mass of the compound S-1,2-Propanediol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-propane-1,2-diol (CAS: 4254-15-3), also known as L-propylene glycol, is an enantiopure aliphatic diol that serves as a critical chiral building block and formulation agent in the pharmaceutical and fine chemical industries [1]. While sharing the basic physical properties of its racemic counterpart—such as being a clear, viscous, water-miscible liquid—the (S)-enantiomer is distinguished by its defined stereocenter. This structural precision makes it a strictly required material for stereospecific active pharmaceutical ingredient (API) co-crystallization, asymmetric synthesis, and as a benchmark in metabolic engineering, differentiating it from the bulk commodity propylene glycol [1].

Attempting to substitute (S)-propane-1,2-diol with bulk racemic 1,2-propanediol or the (R)-enantiomer results in critical process and formulation failures. In pharmaceutical manufacturing, particularly for SGLT2 inhibitors, the specific (S)-configuration is an absolute requirement to form stable, regulatory-approved crystalline hydrates; racemic mixtures yield amorphous or unstable forms that fail bioequivalence and shelf-life standards[1]. Furthermore, in asymmetric synthesis workflows, utilizing the racemate caps the maximum theoretical yield of the desired chiral downstream product at 50% and necessitates expensive, time-consuming downstream chiral resolution steps that are entirely bypassed when starting with the enantiopure (S)-diol [2].

Stereospecific Co-Crystallization for SGLT2 Inhibitor APIs

In the formulation of the diabetes drug Dapagliflozin, (S)-propane-1,2-diol is strictly required to form the stable monohydrate eutectic (Form SC-3). Substituting with racemic 1,2-propanediol fails to produce the required stereochemically pure crystalline lattice, resulting in mixtures that do not meet regulatory bioequivalence or shelf-life standards[1]. The (S)-enantiomer ensures a highly reproducible solid-state form essential for commercial tableting.

Evidence DimensionCrystalline Form Stability & Regulatory Compliance
Target Compound DataForms stable Dapagliflozin (S)-propylene glycol monohydrate
Comparator Or BaselineRacemic 1,2-propanediol (Fails to form target co-crystal)
Quantified Difference100% target co-crystal yield vs. 0% (incompatible lattice)
ConditionsAPI compounding and crystallization at industrial scale

Procurement of the exact (S)-enantiomer is an absolute regulatory and structural requirement for manufacturing approved Dapagliflozin formulations.

Yield Preservation in Asymmetric Synthesis

When synthesizing chiral intermediates, starting with enantiopure (S)-propane-1,2-diol (>99% ee) directly transfers the stereocenter to the product. Using bulk racemic 1,2-propanediol requires downstream chiral resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and adds costly separation steps [1].

Evidence DimensionMaximum Theoretical Yield of Enantiopure Derivative
Target Compound DataUp to 100% (direct stereocenter retention)
Comparator Or BaselineRacemic 1,2-propanediol (Max 50% without dynamic kinetic resolution)
Quantified Difference>50% absolute increase in theoretical yield
ConditionsPrecursor utilization in stereospecific organic synthesis

Selecting the enantiopure starting material eliminates downstream chiral resolution costs and doubles the theoretical yield of the target chiral product.

Rapid QA/QC via Optical Rotation

For industrial procurement, verifying the purity of (S)-propane-1,2-diol can be rapidly achieved via polarimetry. The (S)-enantiomer exhibits a distinct specific rotation of [α]20/D +16.5°, whereas the racemic bulk commodity shows no optical activity. This allows incoming material lots to be instantly qualified for chiral applications before entering expensive synthetic workflows.

Evidence DimensionSpecific Optical Rotation ([α]20/D)
Target Compound Data+16.5°
Comparator Or BaselineRacemic 1,2-propanediol (0.0°)
Quantified Difference+16.5° shift
ConditionsStandard polarimetry at 20°C, D-line

Enables rapid, non-destructive lot testing to prevent the accidental use of bulk racemic propylene glycol in stereosensitive manufacturing.

Commercial Formulation of SGLT2 Inhibitors

As demonstrated by its role in Dapagliflozin manufacturing, (S)-propane-1,2-diol is the mandatory co-crystallization agent for forming stable, regulatory-compliant API monohydrates. It is the required choice for pharmaceutical companies needing precise solid-state properties for oral solid dosage forms [1].

Precursor for Enantiopure Fine Chemicals

Utilized for the synthesis of chiral epoxides, phosphine ligands, and specialized agrochemicals where retaining the (S)-configuration is critical. Procuring the enantiopure diol bypasses the 50% yield limit associated with racemic precursors and eliminates the need for downstream resolving agents[2].

Analytical Standard for Metabolic Engineering

Serves as a quantitative reference standard in biotechnological R&D. When engineering microbial strains to produce sustainable chiral platform chemicals from biomass, authentic (S)-propane-1,2-diol is required to accurately calculate enantiomeric excess (ee) and validate pathway stereoselectivity [3].

Physical Description

Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS]
Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

76.052429494 Da

Monoisotopic Mass

76.052429494 Da

Heavy Atom Count

5

UNII

942194N4TD

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4254-15-3

Wikipedia

(S)-propylene glycol

Dates

Last modified: 08-15-2023

Explore Compound Types